Cas no 501097-05-8 (3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid)

3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- b-Alanine, N-[6-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxohexyl]-
- 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid
-
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502618-1000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1502618-500mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1502618-2500mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1502618-50mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1502618-5000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1502618-10000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1502618-250mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1502618-100mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1502618-1.0g |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]propanoic acid |
501097-05-8 | 1g |
$0.0 | 2023-06-05 |
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid Related Literature
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590
Additional information on 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid
Introduction to 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic Acid (CAS No. 501097-05-8)
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 501097-05-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity of this molecule, featuring a fluoren-9-ylmethoxycarbonyl moiety and an amino group, contributes to its unique chemical properties and potential therapeutic applications.
The fluoren-9-ylmethoxycarbonyl group is a key feature of this compound, often employed in the synthesis of biologically active molecules due to its ability to enhance stability and bioavailability. This moiety is particularly interesting because it can interact with biological targets in a manner that is both specific and potent. The presence of the fluoren core in pharmaceuticals has been well-documented for its role in improving the pharmacokinetic properties of drug candidates, thereby increasing their efficacy and reducing side effects.
In recent years, there has been a growing interest in the development of novel amino acid derivatives as potential therapeutic agents. The hexanamidopropanoic acid component of this compound suggests a structural framework that is reminiscent of natural amino acids, which are the building blocks of proteins. This similarity to natural amino acids makes it an attractive candidate for further exploration in drug design, as it may offer advantages in terms of metabolic stability and cellular uptake.
One of the most compelling aspects of 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid is its potential application in the development of targeted therapies. The unique combination of functional groups within this molecule allows it to interact with specific biological pathways, making it a valuable tool for researchers investigating diseases such as cancer, inflammation, and neurodegenerative disorders. Current research indicates that compounds with similar structural features may exhibit inhibitory effects on key enzymes and receptors involved in these conditions.
The synthesis of this compound involves sophisticated chemical methodologies that require precise control over reaction conditions and purification techniques. The incorporation of the fluoren-9-ylmethoxycarbonyl group into the molecular structure necessitates careful consideration to ensure optimal reactivity and yield. Advanced synthetic strategies, including palladium-catalyzed cross-coupling reactions and protecting group chemistry, are often employed to achieve the desired product with high purity.
Recent advancements in computational chemistry have also played a crucial role in the study of 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid. Molecular modeling techniques allow researchers to predict the binding interactions between this compound and its target proteins with remarkable accuracy. These simulations provide valuable insights into the mechanisms by which the molecule exerts its biological effects, guiding the design of more effective derivatives.
The pharmacological profile of this compound is currently under investigation in several preclinical studies. Preliminary results suggest that it may possess anti-inflammatory properties by modulating the activity of key cytokines and signaling pathways. Additionally, its ability to cross the blood-brain barrier makes it an intriguing candidate for treating central nervous system disorders. These findings highlight the potential therapeutic value of this molecule and justify further exploration in clinical settings.
In conclusion, 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid (CAS No. 501097-05-8) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with its observed biological activities, make it a valuable asset in the ongoing quest to develop novel therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.
501097-05-8 (3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid) Related Products
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)




